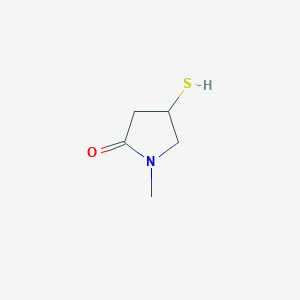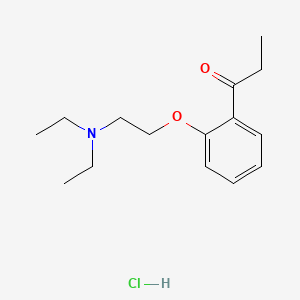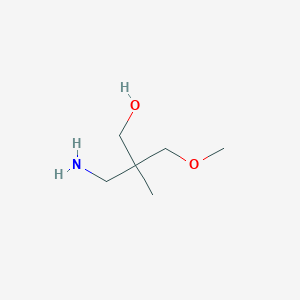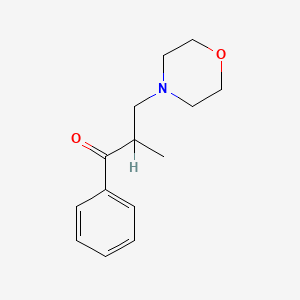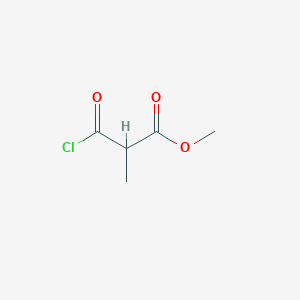
3-chloro-2-méthyl-3-oxopropanoate de méthyle
Vue d'ensemble
Description
methyl 3-chloro-2-methyl-3-oxopropanoate is an organic compound with the molecular formula C5H7ClO3. It is also known by its IUPAC name, methyl 3-chloro-2-methyl-3-oxopropanoate. This compound is a derivative of propanoic acid and is characterized by the presence of a chlorine atom, a methyl group, and an ester functional group. It is commonly used in various chemical reactions and has applications in different scientific fields.
Applications De Recherche Scientifique
methyl 3-chloro-2-methyl-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving esterases and hydrolases.
Medicine: It serves as a building block in the synthesis of potential drug candidates and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
Target of Action
This compound is a synthetic reagent used in organic chemistry, and its targets would depend on the specific reaction it’s being used in .
Mode of Action
Methyl 3-chloro-2-methyl-3-oxopropanoate is known to react with certain compounds to yield specific products. For example, it reacts with 4-cyano-1,1′-biphenyl derivatives bearing ω-hydroxyalkyl substituents to yield liquid-crystalline linear malonates and cyanoacetates . The exact mode of action would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
As a synthetic reagent, it’s used to facilitate specific chemical reactions rather than interact with biological systems .
Result of Action
The result of the action of methyl 3-chloro-2-methyl-3-oxopropanoate depends on the specific reaction it’s being used in. For instance, in reactions with 4-cyano-1,1′-biphenyl derivatives bearing ω-hydroxyalkyl substituents, it helps produce liquid-crystalline linear malonates and cyanoacetates .
Action Environment
The action, efficacy, and stability of methyl 3-chloro-2-methyl-3-oxopropanoate can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. It’s typically stored at 2-8°C to maintain its stability . The specific reaction conditions can also significantly impact its reactivity and the outcomes of the reactions it’s used in.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-chloro-2-methyl-3-oxo-, methyl ester can be achieved through several methods. One common method involves the esterification of 3-chloro-2-methyl-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the chlorination of methyl 2-methyl-3-oxopropanoate using thionyl chloride or phosphorus pentachloride. This reaction introduces the chlorine atom at the desired position, resulting in the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of propanoic acid, 3-chloro-2-methyl-3-oxo-, methyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 3-chloro-2-methyl-3-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, amines, or alkoxides, leading to the formation of different substituted derivatives.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or sodium alkoxides (RO-Na+) are commonly used under mild to moderate conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents such as ether or tetrahydrofuran (THF) under controlled temperatures.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used, typically under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 3-hydroxy-2-methyl-3-oxopropanoate or 3-amino-2-methyl-3-oxopropanoate.
Reduction: 3-chloro-2-methyl-3-hydroxypropanoate.
Hydrolysis: 3-chloro-2-methyl-3-oxopropanoic acid and methanol.
Comparaison Avec Des Composés Similaires
methyl 3-chloro-2-methyl-3-oxopropanoate can be compared with other similar compounds, such as:
Methyl 3-chloropropanoate: This compound lacks the methyl group at the 2-position and has different reactivity and applications.
Methyl 2-methyl-3-oxopropanoate: This compound lacks the chlorine atom and has distinct chemical properties and uses.
Ethyl 3-chloro-2-methyl-3-oxopropanoate: This compound has an ethyl ester group instead of a methyl ester group, leading to variations in its reactivity and applications.
The uniqueness of propanoic acid, 3-chloro-2-methyl-3-oxo-, methyl ester lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical and biological contexts.
Propriétés
IUPAC Name |
methyl 3-chloro-2-methyl-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-3(4(6)7)5(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRCJIZVGNZKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462906 | |
| Record name | Propanoic acid, 3-chloro-2-methyl-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23185-24-2 | |
| Record name | Propanoic acid, 3-chloro-2-methyl-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-chloro-2-methyl-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


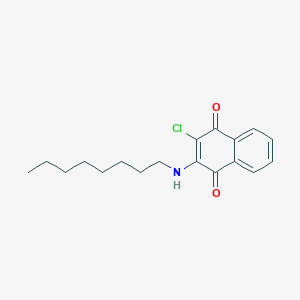
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1654361.png)
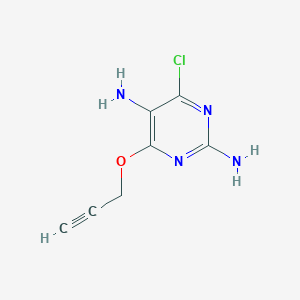
![Methyl 2-[6-(chloromethyl)pyridin-2-yl]acetate](/img/structure/B1654365.png)
